molecular formula C9H11BrFN B13540285 [2-(2-Bromo-3-fluorophenyl)ethyl](methyl)amine

[2-(2-Bromo-3-fluorophenyl)ethyl](methyl)amine

Cat. No.: B13540285
M. Wt: 232.09 g/mol
InChI Key: DFQMHGBZKLCAAD-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)ethylamine: is a chemical compound with the following structure:

CH3CH2N(CH3)C(C(F)Br)H\text{CH}_3\text{CH}_2\text{N}(\text{CH}_3)\text{C}(\text{C}(\text{F})\text{Br})\text{H}CH3​CH2​N(CH3​)C(C(F)Br)H

Preparation Methods

Synthetic Routes: The synthesis of this compound typically involves Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this case, the boron reagent (organoboron compound) plays a crucial role. Several classes of boron reagents have been developed for SM coupling, including arylboronic acids, arylboronate esters, and alkylboron compounds . The specific synthetic route for 2-(2-Bromo-3-fluorophenyl)ethylamine would involve coupling an appropriate boron reagent with the corresponding halide.

Industrial Production Methods: While industrial-scale production methods may vary, the use of boron-based coupling reactions remains a common approach. Optimization of reaction conditions, catalysts, and reagent selection ensures efficient and scalable synthesis.

Chemical Reactions Analysis

Reactions: The compound can undergo various reactions, including:

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Reduction: Reduction of the halide or imine functionality.

    Oxidation: Oxidation of the amine group to an imine or amide.

    Cross-coupling: As mentioned earlier, SM coupling with boron reagents.

Common Reagents and Conditions:

    Boron Reagents: Arylboronic acids, boronate esters, or alkylboron compounds.

    Halides: Bromides or fluorides.

    Catalysts: Palladium-based catalysts.

Major Products: The major products depend on the specific reaction conditions. For example, coupling with an arylboronic acid could yield the desired compound.

Scientific Research Applications

Chemistry and Biology:

    Chemical Probes: Researchers use similar compounds as chemical probes to study biological processes.

    Medicinal Chemistry: Exploration of potential drug candidates.

Medicine and Industry:

    Pharmaceuticals: Investigation of pharmacological properties.

    Materials Science:

Mechanism of Action

The compound’s mechanism of action would depend on its specific targets. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, it’s essential to compare its properties, reactivity, and applications with related structures.

Remember that this compound’s unique features lie in its combination of bromine, fluorine, and the ethylamine group

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11BrFN/c1-12-6-5-7-3-2-4-8(11)9(7)10/h2-4,12H,5-6H2,1H3

InChI Key

DFQMHGBZKLCAAD-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C(C(=CC=C1)F)Br

Origin of Product

United States

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